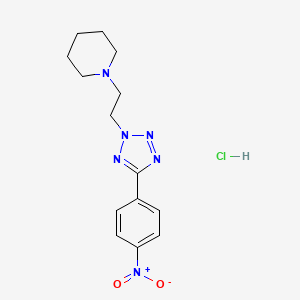
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride is a complex organic compound that features a piperidine ring substituted with a tetrazole and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Nitration: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Piperidine Substitution: The piperidine ring is then introduced through a nucleophilic substitution reaction, where the tetrazole-nitrophenyl intermediate is reacted with piperidine under basic conditions.
Formation of Monohydrochloride Salt: Finally, the compound is converted to its monohydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the tetrazole ring can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Piperidine, 1-(4-nitrophenyl)-: This compound has a similar structure but lacks the tetrazole ring.
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine: This compound features a dimethoxy substitution on the phenyl ring instead of the tetrazole group.
Uniqueness
The presence of both the tetrazole and nitrophenyl groups in Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride makes it unique, as it combines the properties of both functional groups, potentially leading to novel reactivity and applications.
Properties
CAS No. |
158553-39-0 |
|---|---|
Molecular Formula |
C14H19ClN6O2 |
Molecular Weight |
338.79 g/mol |
IUPAC Name |
1-[2-[5-(4-nitrophenyl)tetrazol-2-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H18N6O2.ClH/c21-20(22)13-6-4-12(5-7-13)14-15-17-19(16-14)11-10-18-8-2-1-3-9-18;/h4-7H,1-3,8-11H2;1H |
InChI Key |
LKPYDMPFHNAVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















